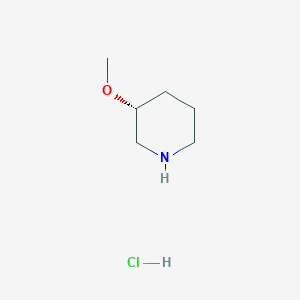

(R)-3-Methoxypiperidine hydrochloride

Description

The exact mass of the compound (R)-3-Methoxypiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-3-Methoxypiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-3-Methoxypiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-methoxypiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRDDHBSVIQRILE-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688809-95-2 | |

| Record name | Piperidine, 3-methoxy-, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=688809-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-methoxypiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of (R)-3-Methoxypiperidine Hydrochloride

Abstract: (R)-3-Methoxypiperidine hydrochloride is a chiral piperidine derivative increasingly utilized as a key building block in medicinal chemistry and pharmaceutical development. Its defined stereochemistry and versatile reactivity make it an important intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of the essential physicochemical properties of (R)-3-Methoxypiperidine hydrochloride, offering researchers, chemists, and formulation scientists a comprehensive resource for its characterization, handling, and application. The document outlines core physical data, details standard analytical protocols for identity and purity verification, and summarizes critical safety information.

Section 1: Chemical Identity and Structural Elucidation

(R)-3-Methoxypiperidine hydrochloride is the salt form of the parent compound, (R)-3-Methoxypiperidine. The formation of a hydrochloride salt is a common strategy in pharmaceutical chemistry to improve the stability, crystallinity, and aqueous solubility of basic compounds like piperidines, which facilitates easier handling and formulation.[1] The molecule possesses a single stereocenter at the C3 position of the piperidine ring, making it a valuable chiral intermediate in asymmetric synthesis.

Below is a summary of its key chemical identifiers.

Table 1: Chemical Identifiers for (R)-3-Methoxypiperidine Hydrochloride

| Identifier | Value |

|---|---|

| Chemical Name | (R)-3-Methoxypiperidine hydrochloride |

| Synonyms | (3R)-3-Methoxypiperidine hydrochloride |

| CAS Number | 688809-95-2 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.64 g/mol [2] |

| Parent Compound (Free Base) | (R)-3-Methoxypiperidine |

| Parent CAS | 651341-54-7[3] |

| Parent Molecular Formula | C₆H₁₃NO[3] |

| Parent Molecular Weight | 115.17 g/mol [3][4] |

Caption: Figure 2: A typical quality control workflow for chemical intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful tool for unambiguous structural confirmation. ¹H NMR confirms the presence of all proton environments and their connectivity, while ¹³C NMR verifies the carbon backbone. For this specific molecule, key diagnostic signals include the methoxy singlet, the distinct protons on the piperidine ring, and the exchangeable N-H protons.

Self-Validating Protocol: ¹H NMR Acquisition

This protocol provides a reliable method for obtaining a high-quality spectrum for identity verification.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (R)-3-Methoxypiperidine hydrochloride. [5] * Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or DMSO-d₆) in a clean vial. D₂O is often preferred for hydrochloride salts due to high solubility.

-

Vortex until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube. [5]

-

-

Instrument Setup & Acquisition:

-

Insert the tube into the NMR spectrometer.

-

Lock the instrument on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

-

Acquire a standard ¹H NMR spectrum (typically 16 to 64 scans are sufficient).

-

-

Expected Spectral Features:

-

Methoxy Group (-OCH₃): A sharp singlet integrating to 3 protons, typically in the 3.2-3.5 ppm range.

-

Piperidine Ring Protons: A series of complex multiplets between ~1.5 and 3.5 ppm, integrating to a total of 9 protons (including the proton at C3). The proton geminal to the methoxy group (H3) will be a distinct multiplet.

-

Amine Protons (-NH₂⁺-): A broad signal, often downfield. In D₂O, this signal will exchange with the solvent and may not be visible.

-

Mass Spectrometry (MS) and Chromatography

Experience: While NMR confirms the structure, it is not ideal for assessing trace impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for determining purity and confirming molecular weight.

-

Causality: The chromatography component (LC) separates the main compound from any impurities, while the detector (MS) provides the mass-to-charge ratio (m/z). For (R)-3-Methoxypiperidine hydrochloride, the expected observation in positive ion mode would be the protonated free base [M+H]⁺ at an m/z of approximately 116.1, corresponding to the molecular formula C₆H₁₄NO⁺. The purity is determined by integrating the area of the main peak relative to all other peaks detected (often by UV at 210/254 nm).

-

Chiral Purity: Since the compound is chiral, its enantiomeric purity must be confirmed. This cannot be done with standard NMR or LC-MS. A dedicated chiral HPLC method, using a column with a chiral stationary phase, is required to separate the (R) and (S) enantiomers and ensure the material meets stereochemical specifications.

Section 4: Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. (R)-3-Methoxypiperidine hydrochloride and its free base are classified as hazardous chemicals. Adherence to proper laboratory safety protocols is mandatory.

Table 3: Summary of Hazard Information

| Hazard Type | GHS Classification & Statement |

|---|---|

| Acute Toxicity | Warning: H302 - Harmful if swallowed. [6] |

| Skin Irritation | Warning: Causes skin irritation. |

| Eye Irritation | Warning: Causes serious eye irritation. |

| Respiratory Hazard | Warning: H335 - May cause respiratory irritation. [6]|

Source: Aggregated GHS information.[6]

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or aerosols. [5]* Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a standard laboratory coat.

-

-

Hygiene: Wash hands thoroughly after handling. [5]Do not eat, drink, or smoke in the laboratory.

Storage Recommendations

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.

-

Atmosphere: Store in a dry, cool, and well-ventilated place. [5]For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature is recommended. [7]* Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

(R)-3-Methoxypiperidine hydrochloride is a valuable chiral building block with well-defined, albeit not exhaustively published, physical properties. Its utility in drug discovery is predicated on a thorough understanding of its identity, purity, and handling requirements. This guide establishes a framework for researchers, emphasizing that proper analytical characterization via NMR and LC-MS is not merely procedural but is a self-validating system that ensures the reliability of experimental outcomes. Strict adherence to the outlined safety and storage protocols is essential for the responsible use of this important chemical intermediate.

References

-

LookChem. (n.d.). Cas 4045-29-8, 3-METHOXYPIPERIDINE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4341744, 3-Methoxypiperidine. Retrieved from [Link]

-

Kuujia.com. (n.d.). Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). Retrieved from [Link]

-

LookChem. (n.d.). (R)-3-Methoxypiperidine hydrochloride. Retrieved from [Link]

-

ChemBK. (2024). 3-Methoxypiperidine. Retrieved from [Link]

Sources

- 1. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 651341-54-7|(R)-3-Methoxypiperidine|BLD Pharm [bldpharm.com]

- 4. lookchem.com [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a substituted piperidine, it belongs to a class of scaffolds frequently found in biologically active molecules and approved drugs.[1] The piperidine ring's conformational flexibility and its ability to engage in key binding interactions, coupled with the stereochemically defined methoxy group at the 3-position, make this molecule a valuable building block for creating enantiomerically pure compounds. This specificity is crucial for enhancing therapeutic efficacy and minimizing off-target side effects.[2] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of (R)-3-Methoxypiperidine hydrochloride, offering a technical resource for researchers engaged in the design and synthesis of novel therapeutics, particularly those targeting the central nervous system.

Chemical Structure and Properties

(R)-3-Methoxypiperidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The presence of the chiral center at the C3 position is a key structural feature, dictating its interaction with chiral biological targets like enzymes and receptors. The hydrochloride salt form enhances the compound's stability and crystallinity, making it easier to handle and store compared to the free base.

// Define nodes for the piperidine ring N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; H_N [label="H₂⁺", pos="-0.5,2.0!"]; Cl_ion [label="Cl⁻", pos="3,1.5!"];

// Define nodes for the methoxy group O [label="O", pos="2.6,-0.75!"]; CH3 [label="CH₃", pos="3.6,-0.25!"]; H_C3 [label="H", pos="1.6, -1.2!"]; // Chiral hydrogen

// Draw bonds for the piperidine ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; N1 -- H_N [style=solid];

// Draw bond for the methoxy group C3 -- O; O -- CH3; C3 -- H_C3 [style=dashed]; // Indicate stereochemistry (wedge/dash is not possible in plain dot)

// Add a label for the chiral center chiral_label [label="(R)", pos="1.8, -0.25!", fontcolor="#EA4335"]; } केंद्रीकृत कैप्शन: (R)-3-मेथॉक्सीपाइपरिडीन हाइड्रोक्लोराइड की रासायनिक संरचना।

Physicochemical Properties

A summary of the key physicochemical properties of (R)-3-Methoxypiperidine and its hydrochloride salt is presented in the table below. It is important to distinguish between the free base and the salt form, as their properties can differ significantly.

| Property | Value | Source |

| Chemical Name | (R)-3-Methoxypiperidine hydrochloride | [3] |

| Synonyms | (3R)-3-methoxypiperidine hydrochloride | [3] |

| CAS Number | 688809-95-2 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.64 g/mol | [3] |

| Appearance | White to off-white powder/solid | N/A |

| Melting Point | 108-112 °C | N/A |

| Boiling Point (Free Base) | 149.9 °C at 760 mmHg | [4] |

| Density (Free Base) | 0.93 g/cm³ | [4] |

| pKa (Predicted, Free Base) | 9.35 ± 0.10 | [4] |

| pKa (Piperidinium ion) | ~11 | [5][6] |

| Solubility | Soluble in water and alcohols. | [2][4] |

| Storage | Room temperature, under inert atmosphere, sealed, dry. | [2][3] |

Spectroscopic Characterization

For a research scientist, unambiguous characterization of a compound is paramount. Below are the expected spectroscopic features for (R)-3-Methoxypiperidine hydrochloride.

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-3-Methoxypiperidine hydrochloride in a suitable deuterated solvent (e.g., D₂O or CD₃OD) is expected to show distinct signals for the piperidine ring protons and the methoxy group protons. The protons on the nitrogen will likely exchange with the solvent, leading to a broad signal or its absence. The protons on the piperidine ring will exhibit complex splitting patterns due to diastereotopicity and coupling with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon bearing the methoxy group will be shifted downfield due to the electronegativity of the oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-Methoxypiperidine hydrochloride is expected to display characteristic absorption bands. A broad band in the region of 2700-3000 cm⁻¹ would be indicative of the N-H stretching vibrations of the piperidinium ion. C-H stretching vibrations of the alkyl and methoxy groups will appear around 2800-3000 cm⁻¹. The C-O stretching of the ether linkage is expected in the 1050-1150 cm⁻¹ region. A representative IR spectrum for the parent piperidine hydrochloride shows similar characteristic peaks.[7][8]

Mass Spectrometry (MS)

Under mass spectrometry, (R)-3-Methoxypiperidine hydrochloride will likely show a molecular ion peak corresponding to the free base, (R)-3-Methoxypiperidine (C₆H₁₃NO), with a molecular weight of 115.17 g/mol .[4][9] The fragmentation pattern would be expected to show losses of the methoxy group and fragments of the piperidine ring.

Synthesis of (R)-3-Methoxypiperidine Hydrochloride

The enantioselective synthesis of (R)-3-Methoxypiperidine hydrochloride is a key challenge. A common strategy involves the preparation of a chiral precursor, such as (R)-3-hydroxypiperidine, followed by methylation.

Experimental Protocol (Proposed)

This protocol is a representative, field-proven methodology for the synthesis of chiral 3-alkoxypiperidines, adapted for this specific target.

Step 1: N-Boc Protection of (R)-3-Hydroxypiperidine

-

To a solution of (R)-3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Work up the reaction by washing with aqueous solutions and drying the organic layer.

-

Purify the product, (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate, by column chromatography.

Step 2: O-Methylation

-

To a solution of (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) at 0 °C, add a strong base such as sodium hydride.

-

Stir the mixture for a short period to allow for the formation of the alkoxide.

-

Add methyl iodide (CH₃I) and allow the reaction to proceed at room temperature until completion.

-

Quench the reaction carefully with water and extract the product into an organic solvent.

-

Purify the resulting (R)-tert-butyl 3-methoxypiperidine-1-carboxylate by column chromatography.

Step 3: Deprotection and Salt Formation

-

Dissolve the purified (R)-tert-butyl 3-methoxypiperidine-1-carboxylate in a suitable solvent such as dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane or diethyl ether), and dry under vacuum to yield (R)-3-Methoxypiperidine hydrochloride.

Applications in Drug Development

The chiral piperidine scaffold is a privileged structure in medicinal chemistry due to its prevalence in a wide array of bioactive molecules. The introduction of a stereocenter, as in (R)-3-Methoxypiperidine hydrochloride, allows for fine-tuning of the molecule's three-dimensional structure to optimize interactions with biological targets.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling of all chemical reagents. (R)-3-Methoxypiperidine hydrochloride should be handled in a well-ventilated area, preferably a fume hood. Standard personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

The compound is an irritant, and contact with the skin, eyes, and respiratory tract should be avoided. In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Store (R)-3-Methoxypiperidine hydrochloride in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is recommended to store it under an inert atmosphere to prevent degradation.[2][3]

Conclusion

(R)-3-Methoxypiperidine hydrochloride is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules for pharmaceutical applications. Its well-defined stereochemistry and the synthetic accessibility of the piperidine scaffold make it an attractive starting material for drug discovery programs, particularly in the development of novel therapeutics for neurological and psychiatric disorders. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective application.

References

-

National Institute of Standards and Technology. (n.d.). Piperidine hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]

-

Chegg. (2021, January 12). Solved (1) Considering the pKvalues of the pyridinium and. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine, hydrochloride (1:1). PubChem. Retrieved from [Link]

-

bartleby. (2020, March 22). Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methoxypiperidine. PubChem. Retrieved from [Link]

-

ResearchGate. (2013, October 6). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(2-Chloroethyl)piperidine hydrochloride. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-3-Methoxypiperidine hydrochloride. Retrieved from [Link]

-

LookChem. (n.d.). (R)-3-Methoxypiperidine hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Piperidinium. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methoxypiperamide hydrochloride. PubChem. Retrieved from [Link]

-

LookChem. (n.d.). Cas 4045-29-8,3-METHOXYPIPERIDINE. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, April 5). pKaH of pyridine versus other imines. Retrieved from [Link]

-

SWGDRUG.org. (2016, June 15). 3-Methoxy-phencyclidine. Retrieved from [Link]

-

Cas no 625454-22-0 (3-[(2-methoxyphenyl)methyl]piperidine hydrochloride). (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Google Patents. (n.d.). WO2007112368A1 - Preparation of (r)-3-aminopiperidine dihydrochloride.

- Google Patents. (n.d.). CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine.

-

ChemBK. (2024, April 9). 3-Methoxypiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof.

-

Google Patents. (n.d.). US 8,232,265 B2. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Methyl-3-carbomethoxypiperidine. Retrieved from [Link]

-

Pharmacompass. (n.d.). Piperidine Hydrochloride. Retrieved from [Link]

Sources

- 1. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. lookchem.com [lookchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Answered: Н Н н Н piperidinium ion pK = 11.1 aziridinium ion pK = 8.0 | bartleby [bartleby.com]

- 6. Solved (1) Considering the pKvalues of the pyridinium and | Chegg.com [chegg.com]

- 7. Piperidine hydrochloride [webbook.nist.gov]

- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [chemicalbook.com]

- 9. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

(R)-3-Methoxypiperidine hydrochloride CAS number lookup

An In-depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Synthesis, Analysis, and Application

This guide provides an in-depth technical overview of (R)-3-Methoxypiperidine hydrochloride (CAS Number: 688809-95-2), a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the critical nature of its stereochemistry, and the robust analytical methods required for its quality control, providing field-proven insights for its practical application.

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the central nervous system (CNS).[1][2] The specific "(R)" stereoconfiguration at the C3 position, combined with the methoxy group, makes this a valuable and specific synthon for creating complex pharmaceutical agents where precise three-dimensional orientation is paramount for biological activity.[3]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with better solubility in polar solvents compared to the free base.[1]

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

| CAS Number | 688809-95-2 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO | [4][5] |

| Molecular Weight | 151.64 g/mol | [5] |

| IUPAC Name | (3R)-3-methoxypiperidine hydrochloride | [5] |

| Appearance | Solid | [6] |

| Typical Purity | ≥97% | [5][6] |

| Storage Conditions | Inert atmosphere, room temperature | [4] |

Synthesis Strategy: The Primacy of Stereocontrol

The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-enantiomer with high fidelity. The biological activity and safety profile of a final drug product often depend critically on isolating the desired enantiomer from its mirror image.[3]

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor, (R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via the enantioselective reduction of a protected 3-ketopiperidine derivative.

Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCl.

Self-Validating Synthetic Protocol (Representative)

This protocol outlines a common, multi-step synthesis. The success of this workflow is validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

-

Rationale: The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step. Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for providing exceptionally high enantioselectivity.[7]

-

Methodology:

-

To a buffered aqueous solution, add N-Boc-3-ketopiperidine.

-

Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).

-

Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor the conversion by HPLC or GC.

-

Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-hydroxypiperidine, into an organic solvent like ethyl acetate.

-

Purify the product via column chromatography.

-

Step 2: O-Methylation of the Chiral Alcohol

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming the methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.

-

Methodology:

-

Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

-

Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH), portion-wise to form the sodium alkoxide.

-

Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, and allow the reaction to warm to room temperature.

-

Monitor the reaction for the disappearance of the starting material.

-

Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-methoxypiperidine.

-

Step 3: Deprotection and Salt Formation

-

Rationale: The final steps involve removing the Boc protecting group and forming the stable hydrochloride salt.

-

Methodology:

-

Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.

-

Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.

-

Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield pure (R)-3-Methoxypiperidine hydrochloride.

-

Application in Drug Discovery

Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that require precise interaction with biological targets like G-protein coupled receptors (GPCRs) or enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic profile, which are critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block is particularly valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.[1][2]

Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most importantly, the enantiomeric purity of (R)-3-Methoxypiperidine hydrochloride is non-negotiable for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.[8][9]

Protocol: Chiral HPLC for Enantiomeric Purity Determination

-

Rationale: This method separates the (R)- and (S)-enantiomers, allowing for the precise calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[7][10]

-

Methodology:

-

Sample Preparation: Prepare a standard solution of the racemic (R/S)-3-Methoxypiperidine hydrochloride to establish the retention times of both enantiomers. Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Chromatographic System: Utilize an HPLC system equipped with a UV detector.

-

Analysis: Inject the racemic standard to confirm peak separation and identify the retention times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.

-

Data Processing: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100

-

Table 2: Representative Chiral HPLC Conditions

| Parameter | Value | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IC-3, 3 µm, 250 x 4.6 mm) | Proven efficacy for separating chiral piperidine derivatives.[7] |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v) | A standard normal-phase system; diethylamine is added to improve peak shape for basic analytes.[10] |

| Flow Rate | 0.8 mL/min | Provides good resolution within a reasonable run time. |

| Column Temp. | 25 °C | Ensures reproducible retention times. |

| Detection | UV at 210 nm | Detection at a low wavelength is necessary as the molecule lacks a strong chromophore. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, a distinct singlet for the methoxy group (-OCH₃) around 3.3 ppm, and signals for the proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will be broad.

-

¹³C NMR: The carbon spectrum will display six distinct signals, including a peak for the methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at approximately 75-80 ppm.

-

Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 116.1.

Safety and Handling

(R)-3-Methoxypiperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[11] Store in a tightly sealed container in a dry, well-ventilated area.

Conclusion

(R)-3-Methoxypiperidine hydrochloride is more than just a chemical intermediate; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and rigorous analytical methods for its validation. Understanding the principles behind its synthesis and quality control, as outlined in this guide, empowers researchers to confidently employ this building block in the creation of next-generation therapeutics.

References

-

LookChem. (R)-3-Methoxypiperidine hydrochloride. [Link]

-

ChemWhat. (R)-3-Methoxypiperidine hydrochloride. [Link]

-

LookChem. Cas 4045-29-8, 3-METHOXYPIPERIDINE. [Link]

-

ACS Publications. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

Organic Chemistry Portal. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

-

ResearchGate. (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. [Link]

-

Phenomenex. Chiral HPLC Separations. [Link]

-

PubChem. 3-Methoxypiperidine. [Link]

- Google Patents. A kind of HPLC analytical approach of 3-amino piperidine.

-

ResearchGate. Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Methoxypiperidine | 4045-29-8 | Benchchem [benchchem.com]

- 4. (R)-3-Methoxypiperidine hydrochloride|lookchem [lookchem.com]

- 5. (3R)-3-Methoxypiperidine hydrochloride 97% | CAS: 688809-95-2 | AChemBlock [achemblock.com]

- 6. 10-467325 - r-3-methoxypiperidine-hcl | 688809-95-2 [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. benchchem.com [benchchem.com]

- 11. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound of significant interest in the pharmaceutical industry. As a versatile building block, its piperidine scaffold is a common feature in a wide array of biologically active molecules. The specific stereochemistry at the C3 position, combined with the methoxy group, allows for precise molecular interactions with biological targets, making it a valuable intermediate in the synthesis of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization, designed to support researchers in its effective application.

Core Properties and Data

(R)-3-Methoxypiperidine hydrochloride is the hydrochloride salt of the (R)-enantiomer of 3-methoxypiperidine. The salt form enhances stability and handling properties, making it suitable for use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄ClNO | [1][2] |

| Molecular Weight | 151.63 g/mol | [1][2] |

| CAS Number | 688809-95-2 | [1] |

| Appearance | Off-white to light yellow solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1][4] |

| Predicted pKa | 9.35 ± 0.10 (for the free base) | [4] |

| Predicted LogP | 1.51560 (for the free base) | [1] |

Synthesis and Purification

The synthesis of enantiomerically pure (R)-3-Methoxypiperidine hydrochloride is critical for its use in pharmaceutical development. The primary strategies involve either the resolution of a racemic mixture or an asymmetric synthesis from a chiral precursor.

Synthetic Approach from (R)-3-Hydroxypiperidine

A common and effective method for the synthesis of (R)-3-Methoxypiperidine is through the O-methylation of a suitable chiral precursor, such as (R)-3-Hydroxypiperidine. This precursor is commercially available and provides a direct route to the desired enantiomer.

Caption: Synthetic workflow from (R)-3-Hydroxypiperidine.

-

Protection of the Amine: (R)-3-Hydroxypiperidine is first protected to prevent N-methylation. A common protecting group is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc₂O).

-

O-Methylation: The protected (R)-3-hydroxypiperidine is then subjected to methylation. A strong base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group, followed by the addition of a methylating agent like methyl iodide (CH₃I).

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.

-

Salt Formation: The resulting (R)-3-methoxypiperidine free base is then treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.

Purification

Purification of the final product is crucial to remove any unreacted starting materials, by-products, or residual solvents.

-

Filtration: The precipitated (R)-3-Methoxypiperidine hydrochloride is collected by vacuum filtration.

-

Washing: The collected solid is washed with a cold, non-polar solvent, such as diethyl ether, to remove soluble impurities.

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent system, such as a mixture of ethanol and diethyl ether.

-

Drying: The purified solid is dried under vacuum to remove all traces of solvent.

Analytical Characterization

To ensure the identity, purity, and enantiomeric excess of (R)-3-Methoxypiperidine hydrochloride, a combination of analytical techniques is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of the synthesized compound.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the piperidine ring protons and the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

While specific spectral data can vary slightly based on the solvent and instrument, typical shifts for similar piperidine structures can be used as a reference.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the standard method for determining the enantiomeric purity of the final product. This technique separates the (R) and (S) enantiomers, allowing for the quantification of any unwanted (S)-isomer.

Caption: General workflow for chiral HPLC analysis.

A validated chiral HPLC method is essential for accurate determination of enantiomeric excess (%ee). While the exact conditions may need optimization, a typical method for a related compound, (R)-piperidin-3-amine, after derivatization, provides a useful starting point.

-

Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H, is often effective.

-

Mobile Phase: A polar organic mobile phase, such as ethanol with a small amount of a basic modifier (e.g., 0.1% diethylamine), is commonly used.

-

Flow Rate: A typical flow rate is around 0.5 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 228 nm) is suitable, especially if the molecule is derivatized to include a chromophore.

-

Sample Preparation: The sample is dissolved in the mobile phase before injection.

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, and precision. The resolution between the enantiomer peaks should be greater than 1.5 for reliable quantification.

Applications in Drug Development

The piperidine ring is a privileged scaffold in medicinal chemistry, and (R)-3-Methoxypiperidine hydrochloride serves as a key intermediate in the synthesis of a variety of pharmaceutical agents. Its incorporation into a drug candidate can influence pharmacokinetic properties such as solubility, lipophilicity, and metabolic stability. It is particularly useful in the development of compounds targeting the central nervous system (CNS), where the piperidine moiety can interact with various receptors and transporters.

Safety and Handling

(R)-3-Methoxypiperidine hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

References

Sources

A Technical Guide to Determining the Aqueous Solubility of (R)-3-Methoxypiperidine Hydrochloride for Pharmaceutical Research

Foreword: The Imperative of Solubility Data in Drug Development

In the landscape of pharmaceutical development, the journey of a molecule from a promising candidate to a viable therapeutic is paved with critical physicochemical data. Among these, aqueous solubility stands as a cornerstone parameter, profoundly influencing a compound's bioavailability, formulation strategies, and ultimately, its clinical efficacy. (R)-3-Methoxypiperidine hydrochloride (CAS: 688809-95-2), a piperidine derivative, represents a class of scaffolds frequently explored in medicinal chemistry.[1][2][3] Its hydrochloride salt form is intentionally designed to improve properties like stability and solubility over the free base.[4][5] However, precise, quantitative solubility data is often not publicly available and must be determined empirically.

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It moves beyond a simple data sheet to provide the foundational principles and detailed, field-proven protocols for determining the aqueous solubility of (R)-3-Methoxypiperidine hydrochloride. We will explore the "why" behind the methods, empowering you to not only generate accurate data but also to interpret its implications for your research and development pipeline.

Physicochemical Profile and Its Implications for Solubility

Understanding the molecular characteristics of (R)-3-Methoxypiperidine hydrochloride is the first step in designing a robust solubility assessment strategy.

-

Chemical Structure: (R)-3-Methoxypiperidine hydrochloride

-

CAS Number: 688809-95-2[1]

The presence of the basic piperidine nitrogen, which is protonated in the hydrochloride salt, and the polar methoxy group suggests a predisposition for aqueous solubility.[3][6] However, the overall solubility is a delicate balance between the energy required to break the crystal lattice of the solid salt and the energy released upon solvation of the individual ions by water molecules. Factors such as pH, temperature, and the presence of co-solvents will significantly modulate this equilibrium.[7]

The Core Methodologies: Thermodynamic vs. Kinetic Solubility

The term "solubility" can be ambiguous without context. In drug discovery and development, we distinguish between two primary types of solubility measurements: thermodynamic and kinetic.[8][9] The choice of which assay to perform is driven by the stage of research and the specific question being asked.[7][9]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of the compound that can be dissolved in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[9][10] This value is critical for late-stage development, formulation, and predicting in-vivo behavior.[9][10][11] The "gold standard" for this measurement is the Shake-Flask Method.[12]

-

Kinetic Solubility: This measurement is more relevant to early-stage drug discovery and high-throughput screening (HTS).[9][13][14] It measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock, begins to precipitate out of an aqueous buffer.[7][11] This value is often higher than the thermodynamic solubility because it can reflect a supersaturated state. It is invaluable for quickly flagging compounds that may present solubility challenges in initial biological assays.[7][9]

The following sections provide detailed, self-validating protocols for determining both types of solubility for (R)-3-Methoxypiperidine hydrochloride.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is designed to establish the equilibrium solubility of (R)-3-Methoxypiperidine hydrochloride, providing a definitive value for formulation and preclinical development.

Principle

An excess amount of the solid compound is agitated in a specific buffer (e.g., Phosphate-Buffered Saline, pH 7.4) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[8][15] The resulting saturated solution is then filtered to remove undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified, typically by HPLC-UV.[7][16]

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 2-5 mg of solid (R)-3-Methoxypiperidine hydrochloride into several glass vials (perform in triplicate for statistical validity).

-

Add a precise volume (e.g., 1.0 mL) of the desired aqueous buffer (e.g., Dulbecco's Phosphate-Buffered Saline, DPBS, pH 7.4) to each vial.[16] This buffer is chosen to mimic physiological conditions.

-

Ensure there is visible excess solid material in each vial; if not, add more compound. This is critical for ensuring saturation.[15]

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a shaker or rotator set to a consistent agitation speed (e.g., 700 rpm) in a temperature-controlled environment (e.g., 25°C or 37°C).[10]

-

Incubate for at least 24 hours. For compounds with slow dissolution kinetics, a 48- or 72-hour incubation may be necessary. Time points can be taken to confirm that equilibrium has been reached (i.e., the concentration no longer increases).[11]

-

-

Sample Separation (Critical Step):

-

After incubation, allow the vials to stand briefly to let heavier particles settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a low-binding 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove all undissolved solid particles.[17] Discard the first few drops to saturate any potential binding sites on the filter membrane.

-

-

Quantification (HPLC-UV):

-

Prepare a set of calibration standards of (R)-3-Methoxypiperidine hydrochloride of known concentrations in the same buffer.

-

Analyze both the filtered samples and the calibration standards by a validated HPLC-UV method. A reversed-phase C18 column is typically suitable.[11]

-

Calculate the concentration of the compound in the filtered samples by interpolating from the calibration curve generated from the standards.[16]

-

Data Presentation

The results should be summarized in a clear, tabular format.

| Compound | Buffer System | Temperature (°C) | Incubation Time (h) | Mean Solubility (µg/mL) | Std. Dev. | Mean Solubility (µM) |

| (R)-3-Methoxypiperidine hydrochloride | DPBS, pH 7.4 | 25 | 24 | Calculated Value | Value | Calculated Value |

| (R)-3-Methoxypiperidine hydrochloride | DPBS, pH 7.4 | 25 | 48 | Calculated Value | Value | Calculated Value |

Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment in early discovery, where speed and relative performance are more critical than absolute equilibrium values.

Principle

A concentrated stock solution of the compound in Dimethyl Sulfoxide (DMSO) is added to an aqueous buffer, causing a rapid change in solvent environment that can lead to precipitation.[11][18] The concentration at which precipitation occurs is determined, often by methods that measure light scattering (nephelometry) or by separating the precipitate and measuring the remaining dissolved compound via UV spectroscopy.[7][18]

Step-by-Step Methodology (Nephelometric Method)

-

Preparation:

-

Prepare a high-concentration stock solution of (R)-3-Methoxypiperidine hydrochloride in 100% DMSO (e.g., 10 or 20 mM).[14]

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microtiter plate.

-

-

Compound Addition & Precipitation:

-

Add a small volume of the DMSO stock solution to the buffer in the wells to achieve the highest desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (typically 1-2%) to minimize co-solvent effects.[11][17]

-

Mix the plate thoroughly. The rapid solvent shift will induce precipitation if the compound's concentration exceeds its kinetic solubility.[13]

-

-

Measurement:

-

Data Analysis:

-

The kinetic solubility is defined as the highest concentration at which the measured turbidity is not significantly different from the buffer-only control wells.

-

Workflow Diagram

Caption: Workflow for Kinetic Solubility Determination.

Conclusion: Synthesizing Data for Project Advancement

Determining the solubility of (R)-3-Methoxypiperidine hydrochloride is not an academic exercise; it is a vital step in risk mitigation for any research program. A low kinetic solubility value (<10 µM) might flag a compound for early-stage medicinal chemistry optimization, while a robust thermodynamic solubility (>100 µg/mL) provides confidence for advancing into more complex formulation and in-vivo studies.

By employing the rigorous, validated protocols outlined in this guide, researchers can generate high-quality, reliable solubility data. This information is foundational, directly informing decisions on compound selection, formulation design, and the overall strategic direction of a drug development project. The causality is clear: accurate solubility data leads to more informed decisions, reducing late-stage attrition and increasing the probability of success.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- ADME Solubility Assay. (n.d.). BioDuro.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- (R)-3-Methoxypiperidine hydrochloride. (n.d.). LookChem.

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed.

- (R)-3-Methoxypiperidine hydrochloride. (n.d.). ChemBK.

- A review of methods for solubility determination in biopharmaceutical drug characterization. (n.d.). Europe PMC.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). Technology Networks.

- 3-METHOXYPIPERIDINE. (n.d.). LookChem.

- 3-Methoxypiperidine. (2024). ChemBK.

- 3-[(2-methoxyphenyl)methyl]piperidine hydrochloride. (n.d.). LookChem.

- 4-Methoxy-piperidine hydrochloride. (n.d.). Chem-Impex.

Sources

- 1. lookchem.com [lookchem.com]

- 2. chembk.com [chembk.com]

- 3. lookchem.com [lookchem.com]

- 4. 625454-22-0(3-[(2-methoxyphenyl)methyl]piperidine hydrochloride) | Kuujia.com [kuujia.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Methoxypiperidine [chembk.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 12. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 13. enamine.net [enamine.net]

- 14. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A Comprehensive Technical Guide to the Safe Handling of (R)-3-Methoxypiperidine Hydrochloride

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of (R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2).[1][2] Developed for researchers, scientists, and drug development professionals, this document synthesizes established safety protocols for piperidine derivatives with the specific, albeit limited, data available for the title compound. The procedural recommendations herein are grounded in the precautionary principle, treating (R)-3-Methoxypiperidine hydrochloride with the caution afforded to its more extensively studied parent compound, piperidine.

Section 1: Compound Identification and Physicochemical Properties

A foundational element of safe laboratory practice is a thorough understanding of the chemical and physical properties of the substance in use. This knowledge informs risk assessment, the selection of appropriate handling conditions, and emergency response strategies.

Table 1: Physicochemical and Identification Data for (R)-3-Methoxypiperidine Hydrochloride

| Property | Value | Source |

| Chemical Name | (3R)-3-methoxypiperidine,hydrochloride | [1] |

| CAS Number | 688809-95-2 | [1][2] |

| Molecular Formula | C6H14ClNO | [2] |

| Molecular Weight | 151.636 g/mol | [2] |

| Appearance | Typically a powder or solid | |

| Storage Temperature | Inert atmosphere, Room Temperature; Recommended 2 - 8 °C | [2][6] |

Section 2: Hazard Identification and Risk Assessment

Based on available Safety Data Sheets (SDS) for (R)-3-Methoxypiperidine hydrochloride and related piperidine compounds, a comprehensive risk assessment should be conducted prior to any handling. The primary hazards are associated with irritation and potential toxicity upon exposure.

GHS Hazard Classification:

While some sources for the specific (R)-enantiomer lack detailed GHS pictograms, data for the racemate and related compounds suggest the following classifications should be assumed[1][7][8]:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[8][10]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[7][8][10]

-

Specific target organ toxicity (single exposure) (Category 3), Respiratory system: May cause respiratory irritation.[8][9][10]

Causality of Hazards: The piperidine moiety is a basic irritant to skin and mucous membranes.[6] Inhalation can lead to irritation of the nose and throat, causing coughing and wheezing.[1] Ocular contact can result in serious eye irritation or damage.[7][8]

Logical Flow for Risk Assessment

The following diagram illustrates the essential steps in performing a risk assessment before working with (R)-3-Methoxypiperidine hydrochloride.

Caption: Risk Assessment Workflow for (R)-3-Methoxypiperidine hydrochloride.

Section 3: Engineering and Administrative Controls

The hierarchy of controls prioritizes engineering and administrative measures to minimize exposure risk. Personal Protective Equipment (PPE) should be considered the final line of defense.

-

Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of solid (R)-3-Methoxypiperidine hydrochloride and any procedures involving its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

-

Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[7][11]

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1][10][12]

-

-

Administrative Controls:

-

Restricted Access: Designate specific areas for the handling and storage of (R)-3-Methoxypiperidine hydrochloride, with access limited to trained personnel.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental work involving this compound.

-

Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for piperidine derivatives.

-

Section 4: Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory when handling (R)-3-Methoxypiperidine hydrochloride to prevent dermal, ocular, and respiratory exposure.[7]

Table 2: Recommended Personal Protective Equipment

| Body Part | Required PPE | Specifications and Recommendations |

| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal. A face shield should be worn with goggles, especially when a splash hazard exists.[7] |

| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Regularly inspect for signs of degradation and change frequently.[7] |

| Body | Laboratory Coat | A flame-retardant lab coat, fully buttoned, is required to protect against incidental contact.[7] |

| Respiratory | Respirator (if necessary) | Work should be performed in a fume hood to minimize inhalation exposure.[7] If engineering controls are insufficient, a NIOSH-approved respirator is necessary.[10] |

PPE Donning and Doffing Protocol

The integrity of your protection relies on the correct procedure for putting on and removing PPE to prevent cross-contamination.

Caption: Recommended PPE Donning and Doffing Sequence.

Section 5: Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to maintaining a safe laboratory environment.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational, all necessary PPE is donned correctly, and emergency equipment is accessible.

-

Weighing: Conduct all weighing of solid (R)-3-Methoxypiperidine hydrochloride within the fume hood. Use a draft shield to prevent dissemination of the powder.

-

Transfers: Use appropriate tools (e.g., spatulas, powder funnels) to transfer the solid. For solutions, use gastight syringes or cannulas for liquid transfers.

-

Housekeeping: Do not allow the compound to accumulate on surfaces. Clean the work area thoroughly after each procedure. Do not eat, drink, or smoke in the handling area.[1][7]

-

Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7]

Storage Requirements

Proper storage is essential to maintain the stability of the compound and prevent accidental release.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[6][8][11]

-

Temperature: Store in a cool place, with a recommended temperature of 2 - 8 °C.[6]

-

Atmosphere: For long-term storage, an inert atmosphere may be beneficial.[2]

-

Incompatibilities: Store away from strong oxidizing agents.[12]

-

Labeling: Ensure all containers are clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.[7]

Section 6: Emergency Procedures

A well-defined emergency plan is a cornerstone of laboratory safety. All personnel must be familiar with these procedures.

Exposure Response

Table 3: First-Aid Measures

| Exposure Route | Action |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][8][10] |

| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1][8][10] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7][8][10] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and drink plenty of water. Seek immediate medical attention.[1][2][13] |

Spill and Leak Management

A prompt and correct response to a spill is crucial to prevent wider contamination and exposure.

For a Minor Spill:

-

Evacuate non-essential personnel from the immediate area.[1]

-

Ensure adequate ventilation.

-

Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or dry lime.[1]

-

Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[7]

-

Clean the spill area with a suitable decontaminating agent, followed by soap and water.[3]

For a Major Spill:

-

Evacuate the entire laboratory and alert emergency responders.[14]

-

Isolate the hazard area and deny entry.[6]

-

If safe to do so, shut off ignition sources.[1]

-

Allow only trained personnel with appropriate respiratory protection and chemical-resistant suits to enter the area.[6]

Emergency Response Decision Tree

Caption: Decision tree for responding to incidents involving (R)-3-Methoxypiperidine hydrochloride.

Section 7: Waste Disposal

All waste containing (R)-3-Methoxypiperidine hydrochloride must be treated as hazardous waste.

-

Containers: Collect all waste, including contaminated absorbent materials and disposable PPE, in clearly labeled, sealed containers.

-

Disposal: Dispose of the hazardous waste through a licensed contractor, in accordance with all local, state, and federal regulations.[8][13] Do not dispose of it down the drain.[2]

Section 8: Conclusion

While (R)-3-Methoxypiperidine hydrochloride is a valuable compound in research and development, its handling demands a rigorous and informed approach to safety. The lack of extensive toxicological data necessitates treating it with the caution appropriate for its parent compound, piperidine. By implementing robust engineering and administrative controls, mandating the correct use of personal protective equipment, and adhering to the detailed protocols outlined in this guide, researchers can mitigate the risks associated with its use. A proactive and educated stance on safety is paramount to protecting personnel and the integrity of the research environment.

References

-

(R)-3-Methoxypiperidine hydrochloride. LookChem. [Link]

-

Safety Data Sheet: Piperidine. Carl ROTH. [Link]

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

-

How to deal with piperidine leakage?. BIOSYNCE. [Link]

-

SAFETY DATA SHEET. Fisher Scientific. [Link]

-

3-Methoxypiperidine. ChemBK. [Link]

-

PIPERIDINE CAS Number - HAZARD SUMMARY. NJ.gov. [Link]

-

Piperidine - SAFETY DATA SHEET. pentachemicals. [Link]

-

3-Methoxypiperidine | C6H13NO | CID 4341744. PubChem - NIH. [Link]

-

Safety Data Sheet: Piperidine. Chemos GmbH&Co.KG. [Link]

Sources

- 1. nj.gov [nj.gov]

- 2. pentachemicals.eu [pentachemicals.eu]

- 3. biosynce.com [biosynce.com]

- 4. chembk.com [chembk.com]

- 5. 3-Methoxypiperidine hydrochloride | 688809-94-1 | Benchchem [benchchem.com]

- 6. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. benchchem.com [benchchem.com]

- 8. chemos.de [chemos.de]

- 9. 3-Methoxypiperidine | C6H13NO | CID 4341744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. carlroth.com [carlroth.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to (R)-3-Methoxypiperidine Hydrochloride: Properties, Safety, and Applications in Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with (R)-3-Methoxypiperidine hydrochloride. It moves beyond a standard Material Safety Data Sheet (MSDS) to provide an integrated overview of the compound's physicochemical properties, a framework for its synthetic application, critical safety protocols, and its strategic importance as a chiral building block in modern pharmaceutical design.

Section 1: Chemical Identity and Physicochemical Properties

(R)-3-Methoxypiperidine hydrochloride (CAS No. 688809-95-2) is the hydrochloride salt of the chiral cyclic ether amine, (R)-3-Methoxypiperidine. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a solid at room temperature, which is advantageous for laboratory use compared to the free base.[1] Its structure features a piperidine ring, a foundational motif in numerous bioactive molecules, with a methoxy group at the C-3 position in the dextrorotatory (R) configuration. This specific stereochemistry is crucial for achieving selective interactions with chiral biological targets like receptors and enzymes.[2]

The compound's utility is primarily as a key intermediate in the synthesis of complex pharmaceutical agents, especially those targeting the central nervous system (CNS).[2][3] Its defined stereocenter and the combination of a basic nitrogen atom with a hydrogen-bond-accepting methoxy group provide a versatile scaffold for molecular elaboration.

Table 1: Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 688809-95-2 | [4][5] |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [2][5] |

| Appearance | White Solid | [6] |

| Melting Point | 108-112 °C | [7] |

| Storage Temperature | Room Temperature, Inert Atmosphere, Dry | [2][5] |

| pKa (Predicted) | 9.35 ± 0.10 | [8] |

| LogP (Predicted) | 1.51560 |[5] |

Section 2: Strategic Synthesis and Stereochemical Control

The synthesis of enantiomerically pure compounds like (R)-3-Methoxypiperidine is paramount to its function in drug development. While multiple proprietary routes exist, a common strategy involves leveraging the chiral pool—using readily available, inexpensive chiral starting materials. A representative, logical pathway could start from a chiral precursor such as D-glutamic acid, which provides the necessary carbon backbone and the initial stereocenter.[9]

The workflow below illustrates a conceptual synthetic pathway. The causality behind this multi-step process is driven by the need to construct the piperidine ring while preserving the stereochemical integrity established by the starting material. Each step—protection, reduction, activation, cyclization, and deprotection/modification—is a deliberate chemical transformation designed to achieve the final structure efficiently.

Caption: A representative workflow for the synthesis of (R)-3-Methoxypiperidine HCl.

Section 3: Core Safety Directives and Material Handling

While extensive toxicological data is not publicly available, information aggregated from multiple safety data sheets indicates that (R)-3-Methoxypiperidine hydrochloride is a hazardous substance requiring careful handling.[4][10] The primary hazards are related to irritation of the skin, eyes, and respiratory system.[10]

Table 2: GHS Hazard and Precautionary Summary

| Category | Code | Description | Source(s) |

|---|---|---|---|

| Hazard | H315 | Causes skin irritation. | [10] |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10][11] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [10] |

| P280 | Wear protective gloves/eye protection/face protection. | [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10] |

| | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |[12] |

Experimental Protocol: Safe Handling and Weighing

This protocol is designed to mitigate risks of exposure during routine laboratory handling. The core principle is containment and prevention of dust generation.

-

Preparation:

-

Ensure a chemical fume hood is operational and certified.

-

Don appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical safety goggles.

-

Prepare the workspace by laying down absorbent bench paper. .

-

-

Handling:

-

Retrieve the container from its storage location, noting that it should be kept in a cool, dry, and well-ventilated place.[12]

-

Allow the container to equilibrate to room temperature before opening to prevent condensation, as the material may be hygroscopic.[6]

-

Perform all manipulations, including opening the container and weighing the solid, inside the fume hood. .

-

-

Weighing and Dispensing:

-

Use a spatula to carefully transfer the desired amount of the solid to a tared weighing vessel.

-

Avoid creating airborne dust. If dust is generated, cease work and allow the fume hood to clear it.

-

Promptly and securely close the main container lid after dispensing.[12] .

-

-

Cleanup and Disposal:

-

Wipe the spatula and any contaminated surfaces with a damp cloth or paper towel within the fume hood.

-

Dispose of contaminated materials (gloves, bench paper, etc.) in a designated hazardous waste container according to institutional and local regulations.[10]

-

Wash hands thoroughly with soap and water after completing the task.[12]

-

Emergency Procedures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[4][10]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][10]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[4][10]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[4]

-

Accidental Release: Evacuate the area. Wearing full PPE, sweep up the spilled solid, avoiding dust formation, and place it into a suitable, labeled container for disposal.[10]

Section 4: Applications in Medicinal Chemistry and Drug Development

The true value of (R)-3-Methoxypiperidine hydrochloride lies in its application as a structural motif in drug design. The piperidine core is a "privileged scaffold," meaning it is frequently found in successful drugs. The specific (R)-methoxy decoration provides a vector for molecular recognition and can favorably modulate physicochemical properties such as lipophilicity and metabolic stability.[1]

This building block is particularly valuable in the development of drugs for neurological and psychiatric disorders, where precise interaction with specific receptor subtypes in the CNS is required to maximize efficacy and minimize off-target side effects.[2][3]

Workflow: Integration into a Lead Compound

The diagram below illustrates the logical flow of how a building block like (R)-3-Methoxypiperidine hydrochloride is utilized in a typical medicinal chemistry campaign. It is rarely the final drug itself but rather a key component that is chemically joined to a larger molecular scaffold to explore structure-activity relationships (SAR).

Caption: Use of (R)-3-Methoxypiperidine HCl in a drug discovery workflow.

Section 5: Stability and Reactivity Profile

Understanding the chemical stability of (R)-3-Methoxypiperidine hydrochloride is critical for its successful use in synthesis and for safe storage.

-

Stability: The compound is generally stable under recommended storage conditions (cool, dry, inert atmosphere).[5] It is reported to be hygroscopic, meaning it can absorb moisture from the air, which can affect its physical properties and reactivity.[6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as these can react with the amine functionality.[6]

-

Conditions to Avoid: Keep away from moisture, heat, flames, and sources of ignition.[7]

-

Hazardous Decomposition Products: When subjected to combustion, the compound may decompose to produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[13]

References

-

(R)-3-Methoxypiperidine hydrochloride. (n.d.). LookChem. Retrieved from [Link]

-